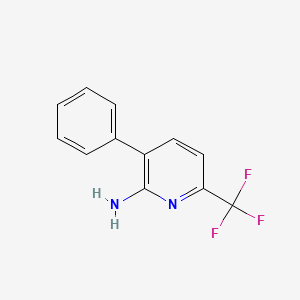

2-Amino-3-phenyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-phenyl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-7-6-9(11(16)17-10)8-4-2-1-3-5-8/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJSCYIRVUADQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis of Halogenated Trifluoromethylpyridines

A key industrial method involves the nucleophilic substitution of halogen atoms on trifluoromethylpyridine derivatives with ammonia to introduce the amino group. For example, the preparation of 2-amino-4-trifluoromethylpyridines is achieved by reacting 2,6-dichloro-4-trifluoromethylpyridine with ammonia under controlled conditions.

- Reaction conditions: Typically, the reaction is conducted in a hydrophilic ether solvent at temperatures between 100°C and 200°C, with optimal yields observed at 130–160°C.

- Reaction time: Between 4 to 7 hours.

- Catalysis: The process may include a subsequent catalytic hydrogenation step using palladium on carbon under hydrogen pressure to remove halogens and purify the product.

This approach can be adapted for this compound by selecting appropriately substituted halogenated precursors, such as 2,6-dichloro-3-phenyl-4-trifluoromethylpyridine, followed by ammonolysis and catalytic dehalogenation.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 2,6-Dichloro-4-trifluoromethylpyridine + NH3 (28% aqueous) + 2-Me-THF | Ammonolysis at 150°C for 6 h | Formation of 2-amino intermediate |

| 2 | Addition of 5% Pd/C, H2 (1.6 MPa), 100°C for 3 h | Catalytic hydrogenation | Dehalogenation to yield 2-amino trifluoromethylpyridine |

| 3 | Extraction, washing, crystallization | Purification | White crystalline product, ~71% yield |

This method is industrially advantageous due to its relatively short reaction times and high purity of the product.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

An alternative synthetic route involves building the pyridine ring itself from trifluoromethylated precursors. For example, 2-amino-3-cyano-4-trifluoromethyl-6-phenylpyridine derivatives have been synthesized via cyclization reactions involving trifluoromethyl-substituted intermediates.

- Key reaction: Treatment of substituted pyridines with potassium carbonate in N,N-dimethylformamide at 110–120°C for 2 hours promotes cyclization and substitution reactions.

- Subsequent steps: Refluxing the intermediate with triethyl orthoacetate and acetic acid for 2 hours facilitates ring closure and formation of the amino-substituted pyridine.

This method allows for the introduction of a phenyl group at the 3-position and the trifluoromethyl group at the 6-position, with the amino group at position 2 installed via the cyclization process.

Direct Introduction of Trifluoromethyl Group

Though less common for this specific compound, direct trifluoromethylation using trifluoromethyl copper reagents or other trifluoromethyl active species can be employed to introduce the trifluoromethyl group onto preformed pyridine rings with halogen substituents. This method involves nucleophilic substitution reactions with bromo- or iodopyridines but is more commonly used for simpler trifluoromethylpyridines.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 100–200°C (optimal 130–160°C) | Higher temperatures favor reaction rate |

| Reaction time | 2–24 hours (optimal 4–7 hours) | Longer times may increase by-products |

| Solvent | Hydrophilic ethers (e.g., 2-Me-THF) | Facilitates ammonolysis and hydrogenation |

| Catalyst | Pd/C (5%) | Used for dehalogenation under H2 pressure |

| Hydrogen pressure | ~1.6 MPa | Required for catalytic hydrogenation |

| Purification | Extraction with ethyl acetate, washing with saturated saline, drying over sodium sulfate, crystallization with n-hexane | Yields high purity crystalline product |

Research Findings and Industrial Relevance

- The ammonolysis and catalytic hydrogenation method provides high purity 2-amino-trifluoromethylpyridines with yields around 70% under industrially scalable conditions.

- The ring construction method from trifluoromethylated precursors offers a versatile route to substituted trifluoromethylpyridines with amino and phenyl groups, useful for pharmaceutical intermediates.

- The trifluoromethyl group significantly affects the electronic and steric properties of the pyridine ring, influencing biological activity and making these compounds valuable in agrochemical and pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Ammonolysis of halogenated pyridines | Nucleophilic substitution with NH3, catalytic hydrogenation | High purity, industrial scalability | Requires halogenated precursors, Pd catalyst |

| Pyridine ring construction from trifluoromethyl building blocks | Cyclization with potassium carbonate, reflux with orthoesters | Allows functional group diversity | Multi-step, moderate yields |

| Direct trifluoromethylation | Nucleophilic substitution with trifluoromethyl copper reagents | Direct introduction of CF3 group | Less common for complex substitution patterns |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its derivatives have been explored for their potential as selective agonists for adenosine receptors, which play a critical role in cardiovascular function and neurological signaling. For instance, compounds derived from similar pyridine structures have shown promise in clinical trials for treating atrial fibrillation and chronic cardiac insufficiency .

1.2. Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. For example, certain synthesized compounds demonstrated effective inhibition against various bacteria, including Escherichia coli and Salmonella typhi, suggesting that 2-amino-3-phenyl-6-(trifluoromethyl)pyridine could be leveraged in developing new antibiotics .

1.3. Synthesis of Bioactive Molecules

The compound is also utilized as a building block for synthesizing more complex molecules with therapeutic properties. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives that may possess enhanced biological activities compared to the parent compound .

Agrochemical Applications

2.1. Pesticide Development

The compound is recognized for its utility in the agrochemical sector, particularly in the synthesis of pesticides and herbicides. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their absorption and effectiveness against pests . The synthesis processes often involve reactions that yield high-purity intermediates suitable for further development into commercial agrochemicals.

2.2. Herbicide Formulations

Research has shown that pyridine derivatives can be effective herbicides due to their ability to inhibit specific enzymatic pathways in plants. The introduction of the trifluoromethyl group in these structures can significantly enhance their herbicidal activity, making them valuable candidates for developing new herbicide formulations .

Case Studies

Mechanism of Action

The mechanism by which 2-Amino-3-phenyl-6-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

- 2-Amino-6-(trifluoromethyl)pyridine (CAS 274-95-3): Lacks the phenyl group at position 3.

- 5-Amino-2-(trifluoromethyl)pyridine (CAS 42182-27-4): The trifluoromethyl group at position 2 and amino group at position 5 alter electronic distribution, affecting reactivity in coupling reactions .

Impact of Substituents :

- The phenyl group at position 3 in the target compound introduces steric hindrance, which may influence binding affinity in biological targets or catalytic reactions.

- Trifluoromethyl groups at position 6 (target) vs. position 2 (CAS 42182-27-4) modulate electron-withdrawing effects, altering the pyridine ring's basicity and nucleophilic substitution rates .

Heterocyclic Amines (HCAs) :

- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A carcinogenic HCA found in cooked meat, PhIP forms DNA adducts (e.g., C8-guanine adducts) via metabolic activation, leading to G→T transversions .

- 2-Amino-3-phenyl-6-(trifluoromethyl)pyridine: No direct mutagenicity data are available, but the trifluoromethyl group may reduce metabolic activation compared to PhIP's methyl and imidazo groups .

Key Difference: The absence of an imidazo ring in the target compound likely mitigates the carcinogenic risks associated with HCAs like PhIP, though further toxicological studies are needed .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | C₁₂H₉F₃N₂ | 244.21 | Phenyl (C₆H₅), -CF₃ | Low (hydrophobic) |

| 2-Amino-6-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 178.12 | -CF₃ | Moderate |

| 5-Amino-2-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 178.12 | -CF₃ | Moderate |

Notes:

Comparison with Other Methods :

- N-(5-(trifluoromethyl)pyridin-2-yl)carboxamides : Synthesized via similar NaH/THF conditions, highlighting the versatility of this approach for trifluoromethylpyridine derivatives .

- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine : Requires halogenated intermediates, emphasizing the role of substituent reactivity in stepwise synthesis .

Biological Activity

2-Amino-3-phenyl-6-(trifluoromethyl)pyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with various molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Amino group at the 2-position

- Phenyl group at the 3-position

- Trifluoromethyl group at the 6-position

The presence of the trifluoromethyl group is significant as it is known for its electron-withdrawing properties, which can influence both the chemical behavior and biological activity of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, studies have shown that it can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism involves interaction with bacterial enzymes, disrupting their metabolic pathways.

Case Study:

A study highlighted that derivatives of this compound were screened for their antimycobacterial activity. Compounds displaying structural similarities demonstrated effective inhibition against Mtb with minimum inhibitory concentrations (MICs) ranging from 0.922 μM to 33 μM depending on the substituents present .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. The trifluoromethyl group enhances its interaction with cellular targets involved in cancer progression.

Research Findings:

In vitro studies reported that certain derivatives exhibited IC50 values against cancer cell lines such as HCT116 and HePG2, suggesting a promising anticancer profile. For instance, one derivative showed an IC50 of 17.8 μM against HCT116 cells, indicating significant cytotoxicity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table: Comparison of COX Inhibition

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 μmol | 0.04 ± 0.01 μmol |

This inhibition suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways through interaction with specific enzymes and receptors:

- Cell Membrane Penetration: The lipophilicity conferred by the trifluoromethyl group allows for effective cellular uptake.

- Enzyme Interaction: The compound can act on key metabolic enzymes, disrupting normal cellular functions.

- Gene Expression Modulation: Studies have shown that treatment with this compound can lead to down-regulation of genes associated with cancer progression such as TP53 and FASN .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-phenyl-6-(trifluoromethyl)pyridine, and how can intermediates be purified?

- Methodology : A common approach involves starting with 2-chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4) as a precursor. Introduce the amino group via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using aryl halides and ammonia equivalents. Purification is typically achieved via column chromatography with silica gel, as described for analogous pyridine derivatives . For introducing the phenyl group at the 3-position, Suzuki-Miyaura coupling with phenylboronic acid could be employed.

Q. How should researchers characterize the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and fluorine environments .

- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and torsional strain caused by the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.